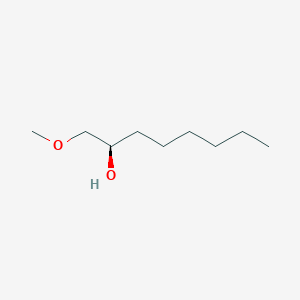![molecular formula C11H18O B14438751 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene CAS No. 80336-09-0](/img/structure/B14438751.png)
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by a cyclohexene ring substituted with a 2-methylpropoxy group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired cyclohexene derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out through catalytic processes. For example, the catalytic hydrogenation of benzene to cyclohexene, followed by functionalization with 2-methylpropyl groups, can be employed. This method utilizes catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent functionalization steps.
化学反应分析
Types of Reactions
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学研究应用
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclohexenone: A ketone with a similar cyclohexene ring structure.
Methylcyclohexene: A cyclohexene derivative with a methyl group substituent.
Phellandrene: A cyclic monoterpene with similar structural features.
Uniqueness
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
80336-09-0 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
4-(2-methylpropoxymethylidene)cyclohexene |
InChI |
InChI=1S/C11H18O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI 键 |
WNWLBKGKNLCZNY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC=C1CCC=CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


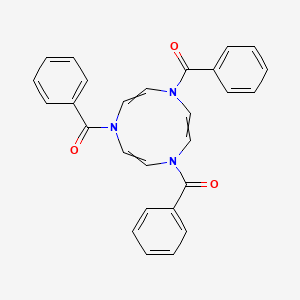
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
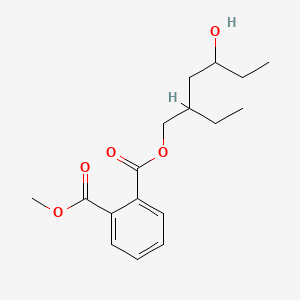
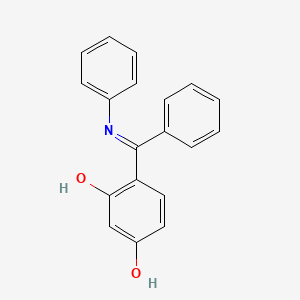

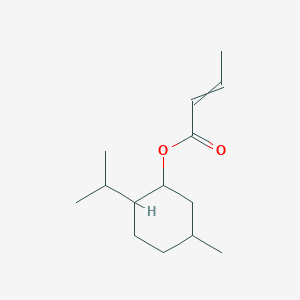
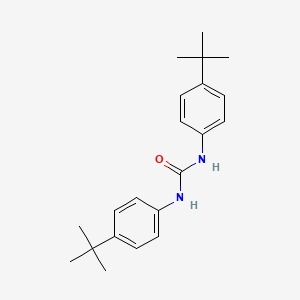
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
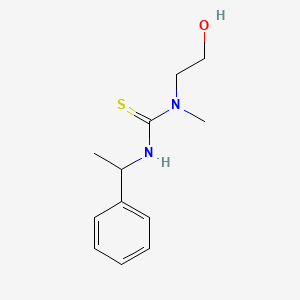
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
